Leaving Group Ability: Tosylate vs. Mesylate and Triflate Electronic Effects
The electron-withdrawing power of a leaving group, quantified by its Hammett σp constant, directly influences the rate of nucleophilic substitution reactions. The tosylate group (σp = +0.29) offers an intermediate reactivity profile compared to the less reactive mesylate (σp = +0.33) and the significantly more reactive triflate (σp = +0.47) [1]. This intermediate value allows for controlled reaction kinetics, minimizing side reactions that can occur with highly reactive triflates while avoiding the sluggish reactivity of mesylates in demanding SN2 processes. The relative leaving group ability trend is widely established as Triflate > Mesylate > Tosylate [2].
| Evidence Dimension | Electron-withdrawing capacity (Hammett σp constant) |
|---|---|
| Target Compound Data | σp = +0.29 (for tosylate group) |
| Comparator Or Baseline | Mesylate: σp = +0.33; Triflate: σp = +0.47 |
| Quantified Difference | Tosylate is +0.04 units less electron-withdrawing than mesylate, and -0.18 units less than triflate. |
| Conditions | Derived from titration of benzoic acids in aqueous solution (Hammett, 1937). |
Why This Matters
For procurement, this data confirms that tetrahydrofuran-3-yl tosylate provides a predictable and balanced reactivity profile, distinct from the extremes of triflates and mesylates, which is critical for process development and reproducibility.
- [1] Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. View Source
- [2] Filo. (2025). Compare the leaving group tendency for the following: I⁻, Br⁻,... View Source
